6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrrolopyrimidine core, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is Cyclin-Dependent Kinase 4/6 (CDK4/6) . CDK4/6 are key regulators of cell cycle progression and have been implicated in various cancers, including breast cancer . This compound can also be used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Mode of Action
This compound acts as a selective inhibitor of CDK4/6 . By inhibiting these kinases, it disrupts the cell cycle, preventing cancer cells from proliferating . The exact interaction between the compound and its targets is still under investigation.
Biochemical Pathways
The inhibition of CDK4/6 leads to cell cycle arrest, specifically at the G1/S phase transition . This prevents the cancer cells from entering the S phase, where DNA replication occurs, and thus halts their proliferation
Result of Action
The inhibition of CDK4/6 by this compound results in significant antiproliferative effects on cancer cells . In particular, it has shown higher anticancer activity against triple-negative breast cancer cells compared to other CDK4/6 inhibitors . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C . .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as p21-activated kinase 4 (PAK4), which is involved in various cellular processes including cell growth and apoptosis . The compound binds to the active site of PAK4, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound can interact with other proteins and biomolecules, potentially altering their function and stability.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PAK4 by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation and stress response, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with target enzymes and proteins. The compound’s halogen atoms facilitate strong binding to the active sites of enzymes like PAK4, leading to inhibition of their catalytic activity . This inhibition can disrupt key signaling pathways, resulting in altered cellular responses. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . Higher doses may result in adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo metabolic modifications, such as oxidation and conjugation, which influence its activity and excretion. These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs and biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound is critical for its therapeutic efficacy, as it determines the concentration of the compound at target sites.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on local enzymes and proteins. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the halogenation of pyrrolopyrimidine derivatives. One common method includes the reaction of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often involve moderate temperatures and controlled addition of bromine to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the pyrrolopyrimidine ring.
Coupling Reactions: It can be involved in Suzuki and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Electrophiles like nitronium ions or acyl chlorides in the presence of Lewis acids (e.g., aluminum chloride) are typical.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF) are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized to create complex molecules with potential biological activities .
Scientific Research Applications
6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, which are used in cancer therapy.
Biological Studies: Researchers use this compound to study the structure-activity relationships of pyrrolopyrimidine derivatives, aiding in the design of more potent and selective drugs.
Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways and molecular targets involved in various diseases.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals, contributing to advancements in agriculture and material science.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Substitution at the 4-position alters its reactivity and biological activity compared to 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine.
7H-Pyrrolo[2,3-d]pyrimidine: The parent compound without halogen substitutions, used as a scaffold in the synthesis of various derivatives.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and allow for diverse chemical modifications. This dual halogenation also contributes to its potent biological activities, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINGCYUTYXJAJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256079 | |
Record name | 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-34-4 | |
Record name | 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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